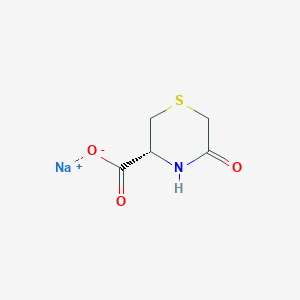

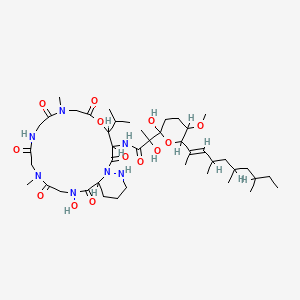

Sodium (R)-5-oxothiomorpholine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium (R)-5-oxothiomorpholine-3-carboxylate is likely a chemical of interest due to its potential applications in synthetic chemistry, given the structural uniqueness of the oxothiomorpholine backbone. Compounds with similar structures have been studied for their chemical reactivity, potential as building blocks in organic synthesis, and roles in forming complex molecular architectures.

Synthesis Analysis

The synthesis of complex organosulfur compounds like Sodium (R)-5-oxothiomorpholine-3-carboxylate typically involves multiple steps, including the construction of the thiomorpholine ring, oxidation to introduce oxygen functionalities, and subsequent salt formation. Techniques such as Rh(III)-catalyzed decarboxylative coupling have been explored for synthesizing structurally complex pyridines and could be relevant for constructing similar compounds (Neely & Rovis, 2014).

Molecular Structure Analysis

Structural determination of sodium-based complexes can be achieved through methods like X-ray diffraction, providing insights into the coordination geometry and molecular conformation. Studies often reveal intricate structural features, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's reactivity and properties (Chen et al., 2021).

Wissenschaftliche Forschungsanwendungen

Reactions in Gasification Processes

- Application : In the context of gasification of low-rank coal, sodium (in forms like ion-exchanged carboxylate) reacts with kaolin to form sodium aluminosilicates. This reaction is crucial in preserving the meta-kaolinite hexagonal crystal structure and forming high melting point sodium aluminosilicates, thereby impacting the overall efficiency and output of the gasification process. This highlights the role of sodium-based compounds in enhancing the reaction mechanisms during coal gasification. Kosminski, Ross, & Agnew, 2006

- Application : Sodium compounds, including sodium carboxylate, significantly influence the reduction of PM2.5 (fine particulate matter) during the combustion of coal. These compounds, through their interaction with additives like kaolin, play a role in the migration of smaller particulates to form larger particles, which is important for environmental control in coal combustion processes. Si et al., 2014

- Application : Sodium salts of carboxylic acids, when adsorbed onto mineral surfaces, show unique interactions that are pivotal in the field of mineralogy and geochemistry. Understanding these interactions, especially in varying pH conditions, is crucial for insights into mineral-solute interactions, which have implications in various geological and environmental processes. Kubicki et al., 1999

- Application : Sodium (R)-5-oxothiomorpholine-3-carboxylate and related sodium carboxylates are used in the synthesis of complex organic compounds. These compounds are involved in reactions that lead to the formation of various structurally diverse and potentially biologically active molecules, playing a significant role in medicinal chemistry and drug development. [Taran et al., 2000; Giri et al., 2007](https://consensus.app/papers/4hydroxy2quinolones-synthesis-taran/d71a8b06ea405f2badf82721b8a0586e/?utm_source=chatgpt; https://consensus.app/papers/palladiumcatalyzed-methylation-arylation-bonds-acids-giri/09a4160bef8756d1b44fc751a2720a1c/?utm_source=chatgpt)

Potential in Insecticide Development

- Application : Sodium carboxylate derivatives demonstrate significant potential in the field of insecticide development. Their unique chemical properties can be exploited to create effective insecticides, highlighting the broad scope of application of sodium carboxylates in agricultural sciences. Bakhite et al., 2014

Eigenschaften

IUPAC Name |

sodium;(3R)-5-oxothiomorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAYHHORZJEOLQ-DFWYDOINSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (R)-5-oxothiomorpholine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)